molecular formula C33H58O2 B14341326 Benzyl hexacosanoate CAS No. 104899-67-4

Benzyl hexacosanoate

Cat. No.: B14341326
CAS No.: 104899-67-4
M. Wt: 486.8 g/mol
InChI Key: CNQDGFDWQZTKGG-UHFFFAOYSA-N
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Description

Benzyl hexacosanoate (C₃₃H₅₈O₂, molecular weight 486.7 g/mol) is a long-chain fatty acid ester formed by the condensation of benzyl alcohol and hexacosanoic acid (C26:0). It is naturally found in the epicuticular waxes of jojoba (Simmondsia chinensis) leaves, where it contributes to the plant’s hydrophobic barrier . Structurally, it consists of a benzyl group (aromatic ring with a –CH₂– moiety) linked to a saturated 26-carbon aliphatic chain via an ester bond. This compound is synthesized via acid-catalyzed esterification, typically using sulfuric acid (H₂SO₄) under controlled heating (80°C for 1 hour) . Its identification in natural extracts is facilitated by gas chromatography-mass spectrometry (GC-MS), with characteristic molecular ion peaks at m/z 486 (M⁺, 0.2% relative intensity) and fragmentation patterns dominated by the benzyl group (m/z 91, 100% intensity) .

Properties

CAS No.

104899-67-4

Molecular Formula

C33H58O2

Molecular Weight

486.8 g/mol

IUPAC Name

benzyl hexacosanoate

InChI

InChI=1S/C33H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-33(34)35-31-32-28-25-24-26-29-32/h24-26,28-29H,2-23,27,30-31H2,1H3

InChI Key

CNQDGFDWQZTKGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl hexacosanoate can be synthesized through esterification, where benzyl alcohol reacts with hexacosanoic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Hydrolysis

Benzyl hexacosanoate can undergo hydrolysis in the presence of water and a catalyst, such as an acid or a base. The hydrolysis reaction breaks the ester bond, resulting in the formation of benzyl alcohol and hexacosanoic acid.

Benzyl hexacosanoate+H2OAcid or Base CatalystBenzyl alcohol+Hexacosanoic acid\text{this compound}+H_2O\xrightarrow{\text{Acid or Base Catalyst}}\text{Benzyl alcohol}+\text{Hexacosanoic acid}

The rate and extent of conversion during hydrolysis are influenced by factors such as temperature, concentration, and pH. The reaction can be catalyzed under both acidic and basic conditions.

Formation and Occurrence

This compound is synthesized through esterification reactions, with the most common method being direct esterification. The reaction typically requires temperatures around 150-200 °C and may involve refluxing for several hours to achieve high yields. this compound has been reported in natural sources such as Eucalyptus globulus and epicuticular waxes of beech (Fagus sylvatica) .

Other Reactions

As a benzyl ester, this compound shares reactivity with benzyl alcohol.

3.1. Oxidation: Alkyl side chains are activated towards oxidation at the benzylic position . When heated with aqueous potassium permanganate (KMnO4KMnO_4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids if the alkyl group contains at least one hydrogen at the benzylic position .

3.2. Reactions of Benzyl Alcohol: Benzyl alcohol is present in indoor atmospheres and reacts with OH radicals and undergoes oxidation . The reaction proceeds by H-abstraction from the CH2CH_2 group and addition to the ipso and ortho positions of the aromatic ring .

3.3. Radical Reactions: Benzyl radicals can self-react to form phenanthrene and anthracene .

Reaction with Acetic Acid

Benzyl acetate, a related compound, can be produced from acetic acid (CH3COOHCH_3COOH) and ArCH2OHAr-CH_2OH using a strong acid cation exchange resin as a catalyst . A high yield of benzyl acetate (84.24%) can be achieved under optimal conditions: 25% (wt./wt.) catalyst to acetic acid, molar ratios of CH3COOHCH_3COOH and ArCH2OHAr-CH_2OH of 2.0:2.25, reaction duration of 10 hours, and reaction temperature of 373 K .

Scientific Research Applications

Benzyl hexacosanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound’s interactions with biological membranes and enzymes are of interest in biochemical research.

    Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of benzyl hexacosanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing benzyl alcohol and hexacosanoic acid. These products can then participate in various metabolic pathways, influencing cellular functions.

Comparison with Similar Compounds

Benzyl Esters with Varying Chain Lengths

Benzyl hexacosanoate belongs to a homologous series of benzyl esters with saturated fatty acids. Key analogues include:

  • Benzyl tetracosanoate (C24:0 ester, MW 454.7 g/mol): Shorter chain length reduces hydrophobicity and melting point.
  • Benzyl octacosanoate (C28:0 ester, MW 514.8 g/mol): Longer chain increases thermal stability and crystallinity.
  • Benzyl triacontanoate (C30:0 ester, MW 542.8 g/mol): Enhanced lipophilicity but reduced solubility in organic solvents.

GC-MS Fragmentation Patterns :

Compound Molecular Ion (M⁺, m/z) Key Fragments (m/z, rel. int.)
Benzyl tetracosanoate 367 91 (100%), 108 (88%)
This compound 486 91 (100%), 108 (85%)
Benzyl octacosanoate 514 91 (100%), 108 (85%)

All exhibit a dominant m/z 91 fragment (benzyl group), confirming their shared alcohol moiety.

Phenethyl Esters

2-Phenyl-ethyl-l-hexacosanoate (e.g., from jojoba wax) replaces benzyl alcohol with 2-phenylethanol. The additional –CH₂– group in the alcohol moiety increases molecular weight slightly (MW 500.7 g/mol) and may alter solubility due to steric effects .

Esters of Hexacosanoic Acid with Different Alcohols

Methyl Hexacosanoate (C₂₇H₅₄O₂, MW 410.7 g/mol)

  • Synthesis: Esterification of hexacosanoic acid with methanol, often using deuterated variants (e.g., hexacosanoic acid-12,12,13,13-d₄) for analytical standards .
  • Requires co-solvents like ethanol for dissolution in buffers .
  • Applications : Used as a reference standard in GC-MS analysis of bee wax and lipidomics .

Benzyl Benzoate (C₁₄H₁₂O₂, MW 212.24 g/mol)

  • Structure : Aromatic ester (benzoic acid + benzyl alcohol).
  • Properties: Lower molecular weight and higher volatility compared to this compound.
  • Applications: Laboratory reagent, pharmaceutical excipient, and miticide.

Physicochemical and Functional Differences

Property This compound Methyl Hexacosanoate Benzyl Benzoate
Molecular Weight 486.7 g/mol 410.7 g/mol 212.24 g/mol
Solubility Lipophilic, organic solvents Limited in water, soluble in ethanol Soluble in ethanol, ether
Melting Point High (crystalline wax) -20°C (storage) 18–21°C
Applications Plant wax component Analytical standard Lab reagent, pharmaceuticals
Toxicity Profile Likely low volatility; hydrolyzes to benzyl alcohol (toxic) Low acute toxicity Skin irritant

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